molecular formula C8H7N3O2 B578113 Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate CAS No. 1260891-66-4

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Cat. No. B578113
M. Wt: 177.163
InChI Key: OWIHNHBYZCKVCP-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of “Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” presents two possible tautomeric forms: the 1H- and 2H-isomers . The structure of this compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

  • Biomedical Applications

    • Summary of Application : 1H-pyrazolo[3,4-b]pyridines, which include “Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate”, have been extensively studied for their biomedical applications . They have been included in more than 5500 references and 2400 patents .
    • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Synthesis of Derivatives

    • Summary of Application : There are comprehensive data reported on the synthetic strategies and approaches to 1H-pyrazolo pyridine derivatives .
    • Methods of Application : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
    • Results or Outcomes : The advantages and drawbacks of these methods have been considered .
  • Pharmacological Properties

    • Summary of Application : Pyrazolo[3,4-b]pyridine derivatives possess a wide range of pharmacological properties .
    • Methods of Application : These derivatives are part of anxiolytic drugs (cartazolate, tracazolate, etazolate), and a drug for the treatment of pulmonary hypertension riociguat .
    • Results or Outcomes : These compounds have been studied in sufficient detail .
  • Inhibitors of Myeloid Cell Leukemia

    • Summary of Application : Some studies have revealed inhibitors of myeloid cell leukemia among 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines .
    • Methods of Application : The method for accessing the key compounds pyrazolo-[4,3-b]pyridine-6-carboxylic acids involves 9 steps and is based on annulation of the pyrazole ring to the polysubstituted pyridine backbone .
    • Results or Outcomes : These compounds have potential as agents for the treatment of autoimmune diseases .
  • Antibacterial, Antiviral, Antifungal, and Antitumor Activity

    • Summary of Application : The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
    • Methods of Application : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
    • Results or Outcomes : These compounds have shown promising results in these areas .
  • Synthesis and Biomedical Applications

    • Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Thermophysical Property Datafile

    • Summary of Application : The compound can be used in the creation of a Thermophysical Property Datafile (IK-Cape File) for Process Simulators, such as Aspen Plus .
    • Methods of Application : The compound’s properties are analyzed and recorded in a datafile, which can then be used in process simulators .
    • Results or Outcomes : This allows for more accurate simulations and predictions in chemical processes .
  • Free Radicals Thermodynamic Data

    • Summary of Application : The compound can be used to gather thermodynamic data for oxidation, combustion, and thermal cracking kinetics .
    • Methods of Application : The compound is subjected to various conditions to observe its behavior and gather data .
    • Results or Outcomes : This data can be used in various fields, including materials science and chemical engineering .
  • Quantum Tools for IR Spectra Interpretation

    • Summary of Application : The compound can be used in quantum tools for interpreting IR spectra .
    • Methods of Application : The compound’s IR spectra are analyzed using quantum tools .
    • Results or Outcomes : This can provide valuable insights into the compound’s structure and properties .
  • Instant Access to Molecular Orbitals

    • Summary of Application : The compound can be used to gain instant access to molecular orbitals .
    • Methods of Application : The compound’s molecular orbitals are analyzed using various tools .
    • Results or Outcomes : This can provide valuable insights into the compound’s electronic structure .

Future Directions

“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” and its derivatives have shown promising results in the field of medicinal chemistry, particularly as potential anticancer agents . Future research may focus on further exploring its biological activities and developing new synthesis processes .

properties

IUPAC Name

methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIHNHBYZCKVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855623
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

CAS RN

1260891-66-4
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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